molecular formula C17H16N2O2S2 B5647305 2-(1,3-benzothiazol-2-ylthio)-N-(2-ethoxyphenyl)acetamide

2-(1,3-benzothiazol-2-ylthio)-N-(2-ethoxyphenyl)acetamide

Cat. No. B5647305
M. Wt: 344.5 g/mol
InChI Key: OJLQBCWWFRDKIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of specific precursors to achieve the desired acetamide derivatives. A notable approach includes reacting derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds, confirmed through techniques such as NMR, FTIR, MS, and elemental analysis (Duran & Canbaz, 2013). Another method includes acetylation reactions followed by interactions with various mercapto derivatives to yield benzothiazole derivatives with potential antitumor activity (Yurttaş et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of benzothiazole derivatives is crucial for understanding their chemical behavior and potential applications. Studies utilizing X-ray crystallography have provided detailed insights into the geometric configurations and molecular conformations of these compounds (Bunev et al., 2013). This analysis aids in predicting the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, offering insights into their reactivity and chemical properties. Studies have highlighted the carbon–sulfur bond cleavage reactions in a basic medium as a pathway to synthesize related compounds, revealing the versatility and reactivity of these molecules (Al-Omran & El-Khair, 2014).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility and melting points, are essential for their application in various domains. Research has focused on the development of compounds with enhanced aqueous solubility and oral absorption, demonstrating the importance of physical property optimization in drug development (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity constants and reactivity towards other compounds, define the applications of benzothiazole derivatives. Determining the pKa values of these compounds through UV spectroscopic studies provides valuable information on their acidity and potential for protonation, which is crucial for their biological activity (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-2-21-14-9-5-3-7-12(14)18-16(20)11-22-17-19-13-8-4-6-10-15(13)23-17/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLQBCWWFRDKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-ethoxyphenyl)acetamide

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